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Compound of Interest

Compound Name: Ethyl bromofluoroacetate

CAS No.: 10-35-5

Cat. No.: B7724353

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data of ethyl
bromofluoroacetate (CAS No. 401-55-8), a versatile reagent in organic synthesis, particularly

for the introduction of the fluoromethyl group in pharmaceutical and agrochemical

development. Understanding its spectral signature is paramount for reaction monitoring, quality

control, and structural elucidation of its derivatives. This document synthesizes experimental

data from various sources, offering field-proven insights into the interpretation of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
Ethyl bromofluoroacetate (BrCHFCO₂CH₂CH₃) is a halogenated ester that serves as a key

building block in the synthesis of a variety of fluorine-containing compounds.[1] The presence

of bromine, fluorine, and an ester functionality imparts a unique reactivity profile, making it a

valuable tool for medicinal chemists.[2] Accurate interpretation of its spectral data is crucial for

anyone working with this compound. This guide is structured to provide a detailed examination

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7724353#bc-rfq
https://www.benchchem.com/product/b7724353/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectral-data-of-ethyl-bromofluoroacetate
https://www.benchchem.com/product/b7724353/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectral-data-of-ethyl-bromofluoroacetate
https://www.benchchem.com/product/b7724353/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectral-data-of-ethyl-bromofluoroacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-bromodifluoroacetate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C667276&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7724353?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


of each major spectroscopic technique, explaining the underlying principles and interpreting the

observed data.

Molecular Structure and Key Physical Properties
The structure of ethyl bromofluoroacetate, with its chiral center at the α-carbon, is

fundamental to understanding its spectral characteristics.

Molecular Formula: C₄H₆BrFO₂[3]

Molecular Weight: 184.99 g/mol [3]

Physical Property Value Source

Boiling Point 154 °C (lit.) [3]

Density 1.565 g/mL at 25 °C (lit.) [3]

Refractive Index n20/D 1.424 (lit.) [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of ethyl
bromofluoroacetate. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

The following data is based on typical values observed for this compound in deuterated

chloroform (CDCl₃).

¹H NMR Spectroscopy
The proton NMR spectrum of ethyl bromofluoroacetate is characterized by two main sets of

signals corresponding to the ethyl group and a single proton on the α-carbon.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~6.4
Doublet of

Quartets (dq)
1H CH

J(H-F) ≈ 48 Hz,

J(H-H) ≈ 7 Hz

~4.3 Quartet (q) 2H OCH₂ J(H-H) ≈ 7 Hz

~1.3 Triplet (t) 3H CH₃ J(H-H) ≈ 7 Hz

Expertise & Experience: The most notable feature is the signal for the α-proton (CH). It appears

as a doublet of quartets due to coupling with the adjacent fluorine atom (a large doublet

splitting) and the two protons of the methylene group (a quartet). The large coupling constant of

approximately 48 Hz is characteristic of geminal H-F coupling. The methylene and methyl

protons of the ethyl group exhibit a standard quartet and triplet pattern, respectively, due to

their coupling with each other.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm
Multiplicity (due to C-F
coupling)

Assignment

~165 Doublet C=O

~80 Doublet CHF

~63 Singlet OCH₂

~14 Singlet CH₃

Expertise & Experience: The α-carbon (CHF) and the carbonyl carbon (C=O) both show

splitting due to coupling with the fluorine atom. The direct one-bond C-F coupling for the CHF

carbon is typically large, resulting in a distinct doublet. A smaller two-bond C-F coupling can

also be observed for the carbonyl carbon. The carbons of the ethyl group appear as singlets as

they are too far from the fluorine atom to exhibit significant coupling.
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¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

~ -160 Doublet J(F-H) ≈ 48 Hz

Expertise & Experience: The ¹⁹F NMR spectrum of ethyl bromofluoroacetate shows a single

resonance, which is split into a doublet due to coupling with the geminal proton on the α-

carbon. The chemical shift is reported relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of ethyl bromofluoroacetate is dominated by a strong absorption band

corresponding to the carbonyl group of the ester.

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (aliphatic)

~1760 Strong C=O stretch (ester)

~1200 Strong C-O stretch (ester)

~1100 Strong C-F stretch

~680 Medium C-Br stretch

Expertise & Experience: The strong absorption at approximately 1760 cm⁻¹ is a clear indicator

of the ester carbonyl group. The presence of the electron-withdrawing halogens (F and Br) on

the α-carbon can slightly shift this frequency to a higher wavenumber compared to a non-

halogenated ester. The C-F and C-Br stretching vibrations are also observable in the fingerprint

region of the spectrum. A specification sheet from Thermo Fisher Scientific confirms that a

conforming FTIR spectrum is a key identification parameter for this compound.[4]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of ethyl bromofluoroacetate will show the molecular ion

peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak will appear at m/z 184 and 186 with an

approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due

to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Major Fragment Ions:

m/z Proposed Fragment

155/157 [M - C₂H₅]⁺

139/141 [M - OC₂H₅]⁺

105 [M - Br]⁺

79/81 [Br]⁺

29 [C₂H₅]⁺

Expertise & Experience: The fragmentation of ethyl bromofluoroacetate is expected to

proceed through several common pathways for esters. Alpha-cleavage (loss of the ethyl or

ethoxy radical) and cleavage of the carbon-bromine bond are likely to be major fragmentation

routes. The presence of the bromine isotope pattern is a key diagnostic feature in the mass

spectrum.

Experimental Protocols
NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of ethyl bromofluoroacetate in

0.5-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

Reference the ¹⁹F NMR spectrum to an external standard such as CFCl₃.

Infrared Spectroscopy:

Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR

spectrometer.

Apply a small drop of neat ethyl bromofluoroacetate directly onto the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry:

Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by

direct infusion.

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that

allows for the elution of the compound.

Use electron ionization (EI) at 70 eV.

Acquire the mass spectrum over a mass range of m/z 20-250.

Visualizations
Molecular Structure of Ethyl Bromofluoroacetate
Caption: 2D structure of Ethyl Bromofluoroacetate.

Predicted Mass Spectrometry Fragmentation Pathway
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Caption: Key fragmentation pathways of Ethyl Bromofluoroacetate in MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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